molecular formula C11H16O2 B13173084 Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate

Cat. No.: B13173084
M. Wt: 180.24 g/mol
InChI Key: KPVZIZOUMNRLMV-UHFFFAOYSA-N
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Description

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate is an organic compound with the molecular formula C₁₁H₁₆O₂ It is characterized by the presence of a cyclopropyl group substituted with four methyl groups, making it a highly branched and sterically hindered molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate typically involves the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor.

    Alkyne Formation:

    Esterification: The final step involves the esterification of the alkyne intermediate with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or alcohol derivatives.

Scientific Research Applications

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 2-(3-chlorophenyl)prop-2-enoate
  • [(2,2,3,3-Tetramethylcyclopropyl)methyl]amine hydrochloride

Uniqueness

Methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate is unique due to its highly branched cyclopropyl group, which imparts significant steric hindrance. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

methyl 3-(2,2,3,3-tetramethylcyclopropyl)prop-2-ynoate

InChI

InChI=1S/C11H16O2/c1-10(2)8(11(10,3)4)6-7-9(12)13-5/h8H,1-5H3

InChI Key

KPVZIZOUMNRLMV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C#CC(=O)OC)C

Origin of Product

United States

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